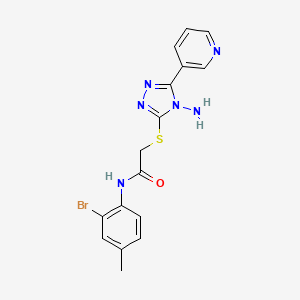![molecular formula C20H25ClN4O3S2 B12141908 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12141908.png)
5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves multiple steps. The starting materials typically include 5-chloropyrimidine-4-carboxylic acid, 3-methoxypropylamine, and cyclopenta[b]thiophene derivatives. The synthesis can be outlined as follows:
Formation of the Pyrimidine Intermediate: The 5-chloropyrimidine-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to form the amide linkage.
Cyclopenta[b]thiophene Derivative Preparation: The cyclopenta[b]thiophene derivative is synthesized through a series of reactions involving thiophene and cyclopentadiene.
Coupling Reaction: The pyrimidine intermediate is then coupled with the cyclopenta[b]thiophene derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the amide linkage, potentially converting them to amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound may exhibit biological activity due to its heterocyclic structure. It could potentially be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene moiety.
作用机制
The mechanism of action of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the thiophene moiety could influence its electronic properties and binding affinity.
相似化合物的比较
Similar Compounds
- 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and heterocyclic rings. This combination imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H25ClN4O3S2 |
|---|---|
分子量 |
469.0 g/mol |
IUPAC 名称 |
5-chloro-N-[3-(3-methoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-10-29-20-23-11-13(21)16(24-20)18(27)25-19-15(12-6-4-7-14(12)30-19)17(26)22-8-5-9-28-2/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27) |
InChI 键 |
PTCWNJWNPFODRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCCCOC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12141825.png)
![3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12141832.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12141844.png)
![2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12141856.png)
![N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B12141865.png)
![methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12141875.png)
![2-Methyl-5-nonylindolo[2,3-b]quinoxaline](/img/structure/B12141876.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12141882.png)
![1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12141887.png)

![(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141899.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12141902.png)
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12141919.png)
